molecular formula C13H8F3NO3 B6382912 2-Nitro-4-(2-trifluoromethylphenyl)phenol CAS No. 1261975-29-4

2-Nitro-4-(2-trifluoromethylphenyl)phenol

Cat. No.: B6382912
CAS No.: 1261975-29-4
M. Wt: 283.20 g/mol
InChI Key: UIKJSSZHGQEPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(2-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is known for its unique chemical structure, which includes a nitro group and a trifluoromethyl group attached to a phenol ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

2-nitro-4-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-12(18)11(7-8)17(19)20/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKJSSZHGQEPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686303
Record name 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-29-4
Record name 3-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-4-(2-trifluoromethylphenyl)phenol can be synthesized through the photodecomposition of fluorodifen . The reaction involves the exposure of fluorodifen to light, resulting in the formation of 2-Nitro-4-(2-trifluoromethylphenyl)phenol as the major product. The reaction conditions typically include the use of a solvent and controlled light exposure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Nitro-4-(2-trifluoromethylphenyl)phenol involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for industrial applications. The use of specialized equipment and controlled reaction conditions is essential to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(2-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2-amino-4-(2-trifluoromethylphenyl)phenol.

    Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-Nitro-4-(2-trifluoromethylphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(2-trifluoromethylphenyl)phenol involves its interaction with molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile, participating in various chemical reactions that modify its structure and properties. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

2-Nitro-4-(2-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:

    2-Nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the additional phenyl group.

    4-Hydroxy-3-nitrobenzotrifluoride: Similar functional groups but different substitution pattern on the phenol ring.

    2-Fluoro-3-(trifluoromethyl)phenol: Contains a fluorine atom instead of a nitro group.

The uniqueness of 2-Nitro-4-(2-trifluoromethylphenyl)phenol lies in its specific combination of functional groups and their positions on the phenol ring, which confer distinct chemical properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.